6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Catalog No.
S939773
CAS No.
2098075-60-4
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetr...

CAS Number

2098075-60-4

Product Name

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

IUPAC Name

6-(cyclopropylmethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,15)

InChI Key

RVGOGDYZUZGUAY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C=C(NC1=O)CC2CC2

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)CC2CC2

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound characterized by its unique tetrahydropyrimidine structure. The molecular formula for this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of approximately 194.23 g/mol. The compound features a cyclopropylmethyl group and an isopropyl group attached to the tetrahydropyrimidine ring, contributing to its distinct chemical properties and biological activities.

The mechanism of action of CMPT is unknown due to a lack of information on its biological activity in scientific literature. THPDs, in general, have been investigated for various biological properties, including anticonvulsant and antitumor activities [, ]. However, more research is needed to understand the specific mechanisms involved.

The chemical reactivity of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be attributed to the presence of the dione functional groups. These groups can undergo various reactions such as:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of adducts.
  • Condensation Reactions: The dione structure allows for condensation reactions with amines or alcohols, forming more complex molecules.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant in the synthesis of derivatives and analogs that may exhibit enhanced biological activities.

Research indicates that compounds similar to 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit a range of biological activities. These activities include:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Certain studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects: Compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The specific biological activities of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione warrant further investigation to fully elucidate its pharmacological potential.

The synthesis of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting materials containing appropriate functional groups (e.g., amines and carbonyl compounds) undergo cyclization to form the tetrahydropyrimidine ring.
  • Formation of Dione: The introduction of carbonyl groups can be achieved through oxidation or acylation reactions during or after the cyclization process.
  • Substitution Reactions: Introduction of cyclopropylmethyl and isopropyl groups can be performed via nucleophilic substitution or coupling reactions.

These synthetic approaches allow for the modification and optimization of the compound for desired biological activity.

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures may serve as agrochemicals with herbicidal or fungicidal properties.
  • Material Science: The compound could be explored for applications in creating novel materials due to its unique chemical properties.

Interaction studies are crucial for understanding how 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with biological targets. Preliminary studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: Investigating how the compound is metabolized in biological systems.
  • Synergistic Effects: Analyzing interactions with other compounds to determine if they enhance or inhibit each other's activity.

These studies provide insights into the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Cyclopropyl-6-methylpyrimidine-2,4-dioneC9H12N2O2C_{9}H_{12}N_{2}O_{2}Lacks isopropyl group; potential different biological activity
5-IsopropyluracilC8H10N2O2C_{8}H_{10}N_{2}O_{2}Contains uracil structure; used in cancer therapy
1-Methylpyrimidine-2,4-dioneC7H8N2O2C_{7}H_{8}N_{2}O_{2}Simpler structure; differing reactivity

The uniqueness of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of substituents and its potential for diverse biological activities compared to these similar compounds. Further research could elucidate its distinct pharmacological profile and applications in drug development.

XLogP3

1.4

Dates

Last modified: 08-16-2023

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